A Technical Guide to 2,5-Bis(trifluoromethyl)phenylacetic Acid (CAS 302912-02-3): A Key Building Block in Modern Drug Discovery
A Technical Guide to 2,5-Bis(trifluoromethyl)phenylacetic Acid (CAS 302912-02-3): A Key Building Block in Modern Drug Discovery
Abstract
This guide provides an in-depth technical overview of 2,5-Bis(trifluoromethyl)phenylacetic acid, a fluorinated organic compound of significant interest to researchers in medicinal chemistry and drug development. The strategic incorporation of two trifluoromethyl (CF₃) groups onto the phenylacetic acid scaffold imparts unique physicochemical properties that are highly desirable in the design of novel therapeutic agents. This document details the compound's properties, a plausible synthetic route, predicted analytical characterization, potential applications, and essential safety protocols. The insights herein are tailored for scientists and professionals seeking to leverage this versatile building block in their research and development programs.
Introduction: The Strategic Value of Trifluoromethylation in Medicinal Chemistry
The incorporation of fluorine, particularly in the form of the trifluoromethyl (CF₃) group, is a cornerstone of modern drug design.[1] The CF₃ group is a powerful modulator of a molecule's biological and physical properties. Its high electronegativity and steric bulk can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability.[2][3]
Specifically, the bis(trifluoromethyl)phenyl moiety offers several advantages:
-
Enhanced Lipophilicity: The CF₃ groups significantly increase the molecule's ability to permeate biological membranes, a critical factor for oral bioavailability and reaching intracellular targets.[3][4]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ groups resistant to oxidative metabolism by cytochrome P450 enzymes. This often translates to a longer half-life and improved pharmacokinetic profile.[1]
-
Modulation of Acidity: As a potent electron-withdrawing group, the CF₃ moiety increases the acidity of the carboxylic acid proton, which can influence receptor interactions and solubility.[1]
-
Binding Interactions: The CF₃ group can participate in unique non-covalent interactions (e.g., dipole-dipole, orthogonal multipolar interactions) within a target's binding pocket, potentially enhancing potency and selectivity.[3]
2,5-Bis(trifluoromethyl)phenylacetic acid combines this powerful fluorinated scaffold with a reactive carboxylic acid handle, making it a versatile starting material for creating complex molecular architectures such as amides, esters, and other derivatives for screening in drug discovery programs.[4][5]
Physicochemical and Computed Properties
Quantitative data for CAS 302912-02-3 is not extensively published. The following table consolidates known information with data from closely related isomers and computed values to provide a reliable profile.
| Property | Value | Source(s) |
| CAS Number | 302912-02-3 | [6] |
| Molecular Formula | C₁₀H₆F₆O₂ | [6][7] |
| Molecular Weight | 272.14 g/mol | [6][7][8] |
| Appearance | White to off-white solid (predicted) | [6] |
| IUPAC Name | 2-[2,5-bis(trifluoromethyl)phenyl]acetic acid | - |
| XLogP3 (Computed) | 3.2 (Value for 2,4- and 3,5-isomers) | [8][9][10] |
| Hydrogen Bond Donor Count | 1 | [9] |
| Hydrogen Bond Acceptor Count | 8 (Predicted based on 2,4-isomer) | [9] |
| Rotatable Bond Count | 2 (Predicted based on 2,4-isomer) | [9] |
Synthesis and Reactivity
Plausible Synthetic Pathway
The proposed two-step synthesis from 2,5-bis(trifluoromethyl)benzyl bromide is outlined below:
Step 1: Grignard Reagent Formation. 2,5-Bis(trifluoromethyl)benzyl bromide is reacted with magnesium turnings in an anhydrous ether solvent (such as diethyl ether or THF) to form the corresponding Grignard reagent, 2,5-bis(trifluoromethyl)benzylmagnesium bromide. This reaction must be conducted under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere) to prevent quenching of the highly reactive organometallic intermediate.
Step 2: Carboxylation. The freshly prepared Grignard reagent is then added slowly to a slurry of crushed solid carbon dioxide in anhydrous ether. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt.
Step 3: Acidic Workup. The reaction mixture is quenched with an aqueous acid solution (e.g., 1M HCl). This protonates the carboxylate salt, yielding the final product, 2,5-bis(trifluoromethyl)phenylacetic acid, which can then be isolated via extraction and purified.
General Reactivity
The molecule possesses two primary sites of reactivity:
-
Carboxylic Acid Group: This functional group undergoes typical reactions such as esterification (with alcohols under acidic catalysis), amidation (with amines, often requiring activation with reagents like DCC or EDC), and reduction (using strong reducing agents like LiAlH₄ to form the corresponding alcohol).[4][12]
-
Aromatic Ring: The electron-deficient nature of the ring, due to the two CF₃ groups, makes it susceptible to nucleophilic aromatic substitution under certain conditions, although this is generally less facile than reactions at the acid moiety.
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of 2,5-bis(trifluoromethyl)phenylacetic acid.
Analytical Characterization (Predicted)
Confirming the identity and purity of the synthesized compound is paramount. The following spectral characteristics are predicted based on its structure.
-
¹H NMR (Proton NMR):
-
Aromatic Region (δ 7.5-8.0 ppm): Three distinct signals are expected for the three aromatic protons. Due to the substitution pattern, complex splitting (doublets and doublet of doublets) would be observed due to ortho- and meta-couplings. The proton situated between the two CF₃ groups (at the C6 position) would likely be the most downfield.
-
Methylene Protons (-CH₂-) (δ ~3.8 ppm): A sharp singlet integrating to 2H is expected for the methylene protons adjacent to the carboxylic acid and the aromatic ring.
-
Carboxylic Acid Proton (-COOH) (δ 10-12 ppm): A broad singlet, which is exchangeable with D₂O, would be present far downfield.
-
-
¹⁹F NMR (Fluorine NMR):
-
Two distinct singlets are predicted, one for each of the chemically non-equivalent CF₃ groups at the C2 and C5 positions. No significant F-F or F-H coupling is expected for these groups.
-
-
¹³C NMR (Carbon NMR):
-
Carboxylic Carbonyl (C=O): δ ~175-180 ppm.
-
Aromatic Carbons: Multiple signals between δ 120-140 ppm. The carbons directly attached to the CF₃ groups will appear as quartets due to C-F coupling.
-
CF₃ Carbons: Two distinct quartets are expected in the δ 120-130 ppm range.
-
Methylene Carbon (-CH₂-): A signal around δ ~40 ppm.
-
-
FT-IR (Infrared) Spectroscopy:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.
-
C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C-F Stretches: Strong, characteristic absorption bands in the region of 1100-1350 cm⁻¹.
-
Analytical Workflow Diagram
Caption: Standard analytical workflow for compound verification and characterization.
Applications in Research and Development
2,5-Bis(trifluoromethyl)phenylacetic acid is primarily utilized as a specialized building block in the synthesis of more complex molecules for pharmaceutical and agrochemical research.[13] Its structural motifs are found in a range of biologically active compounds.
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors feature substituted aromatic rings that occupy the ATP-binding site of the enzyme. The properties imparted by the bis-CF₃ substitution pattern are ideal for optimizing binding affinity and cell permeability.[4]
-
Intermediate for Novel Heterocycles: The carboxylic acid functionality serves as a convenient anchor point for constructing heterocyclic ring systems, a common strategy in medicinal chemistry to explore new chemical space. The related 3,5-isomer has been successfully used to create libraries of bis-heterocyclic compounds for screening.[14]
-
Fragment-Based Drug Discovery (FBDD): This molecule is an excellent candidate for FBDD campaigns. Its well-defined structure and desirable physicochemical properties make it an attractive fragment for screening against various biological targets.
Safety and Handling
No specific Safety Data Sheet (SDS) for CAS 302912-02-3 is widely available. However, based on data for the isomeric 2,4- and 3,5-bis(trifluoromethyl)phenylacetic acids, the compound should be handled as a hazardous substance.[7][9][14][15]
-
Hazard Classification (Predicted):
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[17]
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.[17]
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[15]
-
Skin and Body Protection: Wear a lab coat.[17]
-
-
Handling and Storage:
-
First Aid Measures:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[18]
-
Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[15]
-
Inhalation: Move person to fresh air. Seek medical attention if you feel unwell.[7]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[7]
-
Experimental Protocols (Hypothetical)
Protocol: Synthesis of 2,5-Bis(trifluoromethyl)phenylacetic acid
Disclaimer: This protocol is a hypothetical procedure based on established chemical principles. It must be adapted and optimized by a qualified chemist. All operations should be performed in a chemical fume hood with appropriate PPE.
Materials:
-
2,5-Bis(trifluoromethyl)benzyl bromide (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous diethyl ether or THF
-
Solid carbon dioxide (dry ice), crushed (excess)
-
1M Hydrochloric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
Procedure:
-
Setup: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.2 eq) to the flask.
-
Grignard Initiation: In the dropping funnel, add a solution of 2,5-bis(trifluoromethyl)benzyl bromide (1.0 eq) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings. If the reaction does not start spontaneously (indicated by bubbling/cloudiness), gently warm the flask or add a small crystal of iodine.
-
Grignard Formation: Once initiated, add the remainder of the benzyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Carboxylation: In a separate, larger flask, add an excess of crushed dry ice and cover it with anhydrous diethyl ether. While stirring vigorously, slowly transfer the prepared Grignard solution to the dry ice slurry via a cannula. A thick white precipitate will form.
-
Quenching: Allow the mixture to warm to room temperature. Slowly and carefully add 1M HCl with stirring until the aqueous layer is acidic (test with pH paper) and all solids have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash once with water, then once with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product.
-
Characterization: Confirm the product's identity and purity using the analytical methods described in Section 4.0.
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